Theophylline-8-acetic acid

Descripción general

Descripción

Theophylline-8-acetic acid is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of an acetic acid moiety to theophylline, which enhances its pharmacological properties and broadens its application spectrum.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of theophylline-8-acetic acid typically involves the reaction of theophylline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of theophylline sodium salt, which then reacts with sodium chloroacetate to yield this compound . The reaction conditions include maintaining the pH between 8 and 12 and using a temperature-controlled environment to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The yield of the industrial process can reach up to 90%, with the product meeting pharmacopoeia specifications .

Análisis De Reacciones Químicas

Types of Reactions: Theophylline-8-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups attached to this compound, potentially altering its biological activity.

Substitution: The acetic acid moiety can be substituted with other functional groups to create new derivatives with enhanced or modified properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products: The major products formed from these reactions include various theophylline derivatives, which can be further explored for their pharmacological potential. For example, the reaction with phenylthioacetic acid in methanol results in the formation of a cocrystal with unique properties .

Aplicaciones Científicas De Investigación

The search results provided offer limited information specifically on "Theophylline-8-acetic acid." However, they do provide some insights into theophylline derivatives and related compounds, which can be helpful in understanding potential applications.

Theophylline, also known as 1,3-dimethylxanthine, is a methylxanthine drug with a pharmacology similar to theobromine and caffeine . The name 'theophylline' comes from "Thea" (the former genus name for tea) + Greek "phúllon" (leaf) + -ine . The main actions of theophylline include relaxing bronchial smooth muscle, increasing heart muscle contractility and efficiency, increasing heart rate and blood pressure, increasing renal blood flow, anti-inflammatory effects, and stimulating the central nervous system . It is used to treat conditions such as chronic obstructive pulmonary disease (COPD), asthma, and infant apnea .

Theophylline Derivatives and Acetic Acid Moiety

Studies have explored new purine derivatives with an acetic acid moiety, considering the wide spectrum of theophylline derivatives' activity and searching for new properties . These studies evaluated the safety of newly synthesized derivatives in a human keratinocyte model, specifically looking at the impact of 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl) acetic acid and 2-(1,3-dimethyl-2,6,8-trioxo-9H-purin-7-yl) acetic acid on keratinocyte proliferation and migration . The results indicated that these purine derivatives with an acetic acid moiety did not affect basic keratinocyte functions, suggesting they are safe for normal cells and opening up possibilities for new applications .

Anti-Inflammatory Properties

Theophylline has demonstrated anti-inflammatory properties in various studies . Research indicates that theophylline can attenuate acetic acid-induced ulcerative colitis by improving body weight loss, macroscopic score, ulcer area, hematocrit, and histopathological score . Theophylline treatment also reduced myeloperoxidase (MPO) activity and the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1β (IL-1 β), and interleukin 6 (IL-6) in the inflamed colon . These findings suggest that theophylline has a protective effect in ulcerative colitis due to its anti-inflammatory activities, indicating its potential for treating this condition .

Theophylline and HDAC Activation

Low-dose theophylline can exert an anti-asthma effect by increasing the activation of histone deacetylase (HDAC), which is subsequently recruited by corticosteroids . Studies have shown that theophylline treatment significantly increases HDAC1 expression and total HDAC activity in bronchial biopsies from asthmatic subjects . In vitro experiments have also demonstrated that theophylline enhances HDAC activity in alveolar macrophages, and combined treatment with theophylline and dexamethasone further enhances this effect .

Theophylline in Arthritis Treatment

Theophylline has been found to inhibit the infiltration of inflammatory cells into the synovium of arthritic rats, alleviating the symptoms of arthritis .

Theophylline Acetic Acid Preparation Method

The preparation method of theophylline acetic acid involves reacting dimethyl FAU and aqueous sodium hydroxide solution . The reaction solution's pH is maintained between 8 and 12, resulting in a product yield of over 90% and an assay reaching 99.9%, meeting States Pharmacopoeia specifications .

Adenosine Receptor Binding

Theophylline acetic acid exhibits binding activities with adenosine receptors . It can also be used as an effective constituent for controlling fat or "orange peel" skin, demonstrating makeup performance .

Mecanismo De Acción

Theophylline-8-acetic acid exerts its effects through multiple mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscles.

Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, and allergens.

Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.

Comparación Con Compuestos Similares

Theophylline-8-acetic acid is compared with other methylxanthine derivatives such as:

Theophylline: The parent compound, primarily used as a bronchodilator.

Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator effects.

Caffeine: Another methylxanthine with central nervous system stimulant properties.

Uniqueness: this compound stands out due to its enhanced pharmacological properties and broader application spectrum. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .

Actividad Biológica

Theophylline-8-acetic acid is a derivative of the well-known methylxanthine, theophylline, which has been extensively studied for its pharmacological properties. This compound exhibits a range of biological activities that make it a subject of interest in various fields, including respiratory medicine, anti-inflammatory research, and cancer therapy.

This compound functions through several mechanisms:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of bronchial smooth muscles.

- Adenosine Receptor Blockade : The compound blocks adenosine receptors, reducing airway responsiveness to allergens and histamine.

- Histone Deacetylase Activation : It activates histone deacetylase (HDAC), contributing to its anti-inflammatory effects. Studies have shown that low-dose theophylline enhances HDAC activity in epithelial cells and macrophages, facilitating corticosteroid recruitment to suppress inflammatory genes .

Respiratory Diseases

This compound is primarily investigated for its potential in treating respiratory conditions such as asthma. Research indicates that it can enhance the effects of corticosteroids, making it a valuable adjunct therapy in asthma management .

Anti-Inflammatory Effects

In animal models, theophylline has demonstrated protective effects against acetic acid-induced ulcerative colitis. Treatment with theophylline significantly improved clinical parameters such as body weight loss and reduced inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 levels in inflamed colon tissues .

Cancer Research

Recent studies have explored the anticancer potential of theophylline derivatives. For instance, modifications to create 1,2,3-triazole ring-containing compounds have shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells . These derivatives exhibited mechanisms involving inhibition of Akt protein phosphorylation, leading to apoptosis in cancer cells.

Research Findings and Case Studies

Propiedades

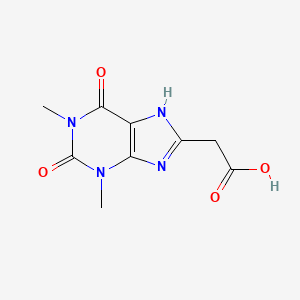

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-12-7-6(8(16)13(2)9(12)17)10-4(11-7)3-5(14)15/h3H2,1-2H3,(H,10,11)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGKZDYGTGQMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202764 | |

| Record name | Theophylline-8-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-51-0 | |

| Record name | Theophylline-8-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline-8-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theophylline-8-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.